molecular formula C14H9ClN2O B8654035 2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Cat. No. B8654035
M. Wt: 256.68 g/mol
InChI Key: CLCIUQIKOTZYMF-UHFFFAOYSA-N
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Description

2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a useful research compound. Its molecular formula is C14H9ClN2O and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

2-chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H9ClN2O/c15-13-12(9-18)11-7-4-8-16-14(11)17(13)10-5-2-1-3-6-10/h1-9H

InChI Key

CLCIUQIKOTZYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C2Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (70 mg, 0.39 mmol) cupric acetate (140 mg, 0.77 mmol), phenylboronic acid (93 mg, 0.76 mmol), 4A molecular sieve (200 mg), triethylamine (106 μL), pyridine (61 μL) and dichloromethane (5.5 mL) is vigorously stirred at room temperature for 48 hr. The solids are removed by filtration through a pad of Hi-Flo and the filtrate is concentrated. The residue is purified by chromatography eluting with dichloromethane-2% methanol. Product containing fractions are combined and concentrated to give 2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (25 mg, 25% yield) as a pale yellow oil.
Quantity
70 mg
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reactant
Reaction Step One
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93 mg
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reactant
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[Compound]
Name
4A
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0 (± 1) mol
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reactant
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106 μL
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reactant
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61 μL
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reactant
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5.5 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

An ice-acetone cooled solution of anhydrous dimethylformamide (0.71 mL, 9.17 mmol) and anhydrous dichloromethane (1 mL) under a N2 atmosphere is treated drop-wise with phosphorus oxychloride (0.69 mL, 7.42 mmol). The resulting yellowish mixture is continued to stir for 30 mins to give an opaque gel. Crude 1-phenyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one is added portion wise as a solid over 10 minutes to form a red mixture. Further dichloromethane (1 mL) is added followed by pyridine (0.45 mL, 5.56 mmol) to give a dark red mixture. The reaction is allowed to warm slowly to room temperature over 1 hour, and stirred at room temperature for 38 hours. The red reaction mixture is concentrated, and the residue is treated with phosphorus oxychloride (8 mL) and the mixture heated in an oil bath at 110° C. for 3 hours. After concentration of the red mixture, the residue is treated with ice water, and treated with saturated aqueous sodium hydrogen carbonate solution until the effervescence ceases. The mixture is extracted with 5 portions of dichloromethane, the combined extracts are dried over magnesium sulfate, filtered and evaporated to leave an orange solid. The residue is purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane. Fractions containing the product are combined and the solvent evaporated, and after trituration with heptane gives 220 mg of 2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a fluffy pink solid (53% yield from 3,3-dibromo-1-phenyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one). MS: m/e 257/259 (M+H). 1H NMR (300 MHz, CDCl3): 10.24 (1H, s), 8.62 (1H, dd), 8.39 (1H, dd), 7.68-7.56 (3H, m), 7.49 (2H, d), 7.31 (1H, dd).
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.71 mL
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reactant
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0.69 mL
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reactant
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Quantity
1 mL
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solvent
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0 (± 1) mol
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reactant
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0.45 mL
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reactant
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1 mL
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solvent
Reaction Step Four

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